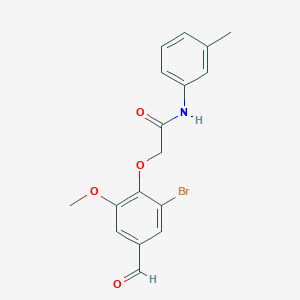![molecular formula C8H12N4OS B2953078 2-(5-氨基-[1,3,4]噻二唑-2-基)-1-吡咯烷-1-基-乙酮 CAS No. 714278-22-5](/img/structure/B2953078.png)
2-(5-氨基-[1,3,4]噻二唑-2-基)-1-吡咯烷-1-基-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone”, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The reaction between thiosemicarbazides and carboxylic acids proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole . The reaction was investigated in the presence of polyphosphate ester (PPE) .科学研究应用
Urease Inhibition
This compound has been evaluated for its urease inhibitory activity . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori. Inhibiting this enzyme can be an effective strategy for treating infections caused by these bacteria .
Anticancer Activity
Thiadiazole derivatives, including the one , have shown promise as anticancer agents . The unique structure of the thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, making them effective in various cancer models .
Drug Design and Synthesis
The compound serves as a key intermediate in the design and synthesis of novel derivatives with potential therapeutic applications. Its structure allows for the efficient synthesis of derivatives with high yields, which can be further tested for various biological activities .
Molecular Docking Studies
In silico molecular docking studies have utilized this compound to understand its interactions with biological targets, such as enzymes. These studies help in predicting the efficacy of the compound and guiding the design of more potent derivatives .
Pharmacological Research
The compound’s derivatives are studied for their pharmacological properties , including their ability to act on various biological pathways and targets. This research contributes to the development of drugs with specific mechanisms of action .
Antimicrobial Properties
Research has indicated that thiadiazole derivatives can exhibit antimicrobial properties . They are studied for their potential to inhibit the growth of various microorganisms, which could lead to new treatments for infectious diseases .
Enzyme Inhibition
Apart from urease, this compound may inhibit other enzymes involved in critical biological processes. Enzyme inhibition is a key area of study for developing treatments for a range of conditions .
Biochemical Research
The compound is used in biochemical research to study enzyme reactions and interactions at the molecular level. This research can provide insights into enzyme function and aid in the discovery of new biochemical pathways .
未来方向
The future directions for research on “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone” and similar compounds could include further investigation of their biological activities, such as their potential as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Additionally, further studies could explore their potential use in the treatment of various diseases .
作用机制
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC 50 of 2.85 µM .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone can lead to a decrease in the pH level, which can affect the survival of H. pylori . This suggests that the compound could potentially be used for the treatment of infections caused by this bacterium .
Action Environment
The action of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone can be influenced by various environmental factors. For instance, a weak basicity (pH 8) was found to be the most suitable for the stage of the compound’s synthesis
属性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-8-11-10-6(14-8)5-7(13)12-3-1-2-4-12/h1-5H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRCVUCJBRUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)
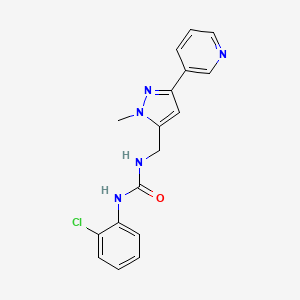
![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
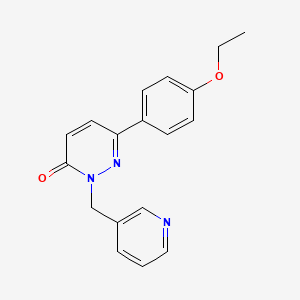
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
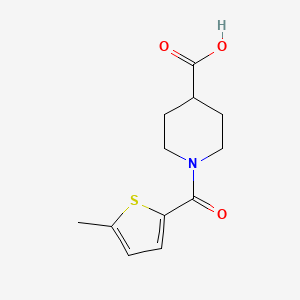
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
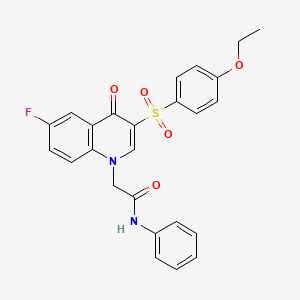
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
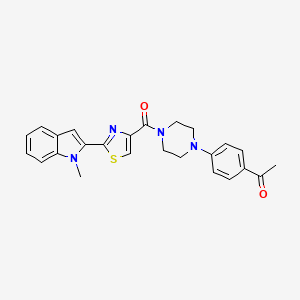
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)
![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)
